molecular formula C12H13BrN2 B12982638 1-(7-Bromoquinolin-2-yl)propan-1-amine

1-(7-Bromoquinolin-2-yl)propan-1-amine

Cat. No.: B12982638
M. Wt: 265.15 g/mol
InChI Key: DMDWUFJHCZTOEV-UHFFFAOYSA-N
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Description

1-(7-Bromoquinolin-2-yl)propan-1-amine is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring. The presence of a bromine atom at the 7th position and a propan-1-amine group at the 1st position of the quinoline ring makes this compound unique. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromoquinolin-2-yl)propan-1-amine can be achieved through various synthetic routes. One common method involves the bromination of quinoline followed by the introduction of the propan-1-amine group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination at the 7th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromoquinolin-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 1-(quinolin-2-yl)propan-1-amine.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce 1-(quinolin-2-yl)propan-1-amine.

Scientific Research Applications

1-(7-Bromoquinolin-2-yl)propan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Bromoquinolin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the propan-1-amine group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(Quinolin-2-yl)propan-1-amine: Lacks the bromine atom at the 7th position.

    7-Bromoquinoline: Lacks the propan-1-amine group.

    2-Aminoquinoline: Has an amino group at the 2nd position instead of the propan-1-amine group.

Uniqueness

1-(7-Bromoquinolin-2-yl)propan-1-amine is unique due to the presence of both the bromine atom at the 7th position and the propan-1-amine group at the 1st position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

1-(7-bromoquinolin-2-yl)propan-1-amine

InChI

InChI=1S/C12H13BrN2/c1-2-10(14)11-6-4-8-3-5-9(13)7-12(8)15-11/h3-7,10H,2,14H2,1H3

InChI Key

DMDWUFJHCZTOEV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC2=C(C=CC(=C2)Br)C=C1)N

Origin of Product

United States

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